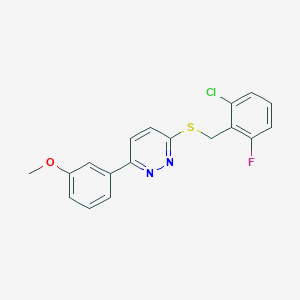![molecular formula C31H26FN3O3S B2826347 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-83-7](/img/no-structure.png)
5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C31H26FN3O3S and its molecular weight is 539.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
One study focused on the synthesis and evaluation of the antioxidant properties of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones. These compounds were prepared in two steps from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates or 4-phenyl-6-methyl-2-thioxotetrahydropyrimidine-5-carboxylates, showing that the compounds containing the thiourea moiety exhibited better antioxidant activity (Ismaili et al., 2008).
Heterocyclic Chemistry
Another research explored the reactions of 3-aminoquinoline-2,4-diones with isothiocyanic acid, leading to an easy pathway to thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinolin-4-ones. This study highlights a method to diversify the structural features of quinoline derivatives, which can be applied to synthesize compounds with specific functionalities (Mrkvička et al., 2010).
Novel Ring Systems and Catalysis
Research on novel ring systems derived from 4,5-diaminobenzo[b]thiophen and its 3-methyl derivative has shown the potential for creating new compounds with specific applications in medicinal chemistry and materials science. These studies illustrate the breadth of research focused on the synthesis and functionalization of heterocyclic compounds, providing a foundation for future studies on compounds with similar structures (Chapman et al., 1971).
Electrochemical Studies
The electrochemical oxidation of hydantoins, including derivatives similar to the compound of interest, has been examined, offering insights into the redox behavior and potential applications of these compounds in biochemical and medicinal contexts (Nosheen et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2-fluorobenzylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, which is then coupled with 4-(benzyloxy)phenylboronic acid to form the final product.", "Starting Materials": [ "2-chloro-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "2-fluorobenzyl mercaptan", "Palladium(II) acetate", "Triphenylphosphine", "Sodium carbonate", "4-(benzyloxy)phenylboronic acid", "N,N-dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. To a solution of 2-chloro-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (1.0 g, 3.5 mmol) in N,N-dimethylformamide (DMF) (10 mL) was added 2-fluorobenzyl mercaptan (0.8 g, 4.2 mmol), palladium(II) acetate (0.05 g, 0.2 mmol), and triphenylphosphine (0.15 g, 0.6 mmol).", "b. The reaction mixture was stirred at 100°C for 24 hours.", "c. The reaction mixture was cooled to room temperature and poured into water (50 mL).", "d. The resulting solid was filtered and washed with water to give the crude product, which was purified by column chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent to give the desired intermediate as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. To a solution of 4-(benzyloxy)phenylboronic acid (0.5 g, 2.2 mmol) in DMF (5 mL) was added the intermediate from Step 1 (0.5 g, 1.5 mmol), palladium(II) acetate (0.05 g, 0.2 mmol), and triphenylphosphine (0.15 g, 0.6 mmol).", "b. The reaction mixture was stirred at 100°C for 24 hours.", "c. The reaction mixture was cooled to room temperature and poured into water (50 mL).", "d. The resulting solid was filtered and washed with water to give the crude product, which was purified by column chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent to give the desired product as a yellow solid (0.4 g, 50% yield)." ] } | |
CAS-Nummer |
537043-83-7 |
Molekularformel |
C31H26FN3O3S |
Molekulargewicht |
539.63 |
IUPAC-Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylmethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C31H26FN3O3S/c32-23-10-5-4-9-21(23)18-39-31-34-29-28(30(37)35-31)26(27-24(33-29)11-6-12-25(27)36)20-13-15-22(16-14-20)38-17-19-7-2-1-3-8-19/h1-5,7-10,13-16,26H,6,11-12,17-18H2,(H2,33,34,35,37) |
InChI-Schlüssel |
FVVKZEGGHALWRI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
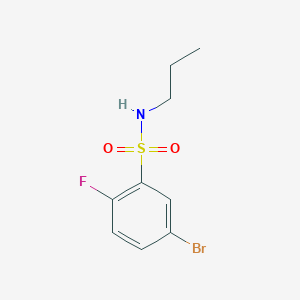
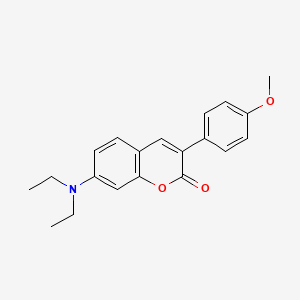
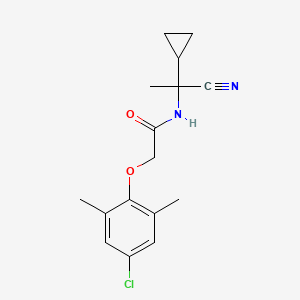
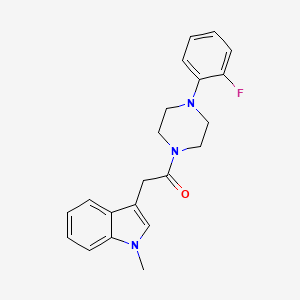
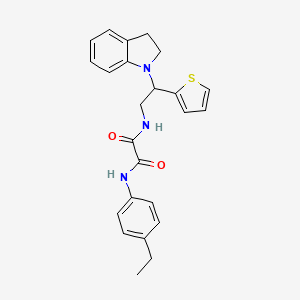
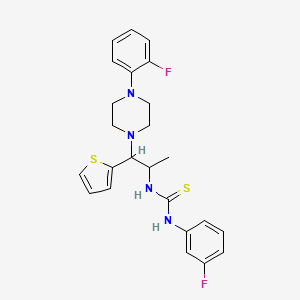
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)

![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)
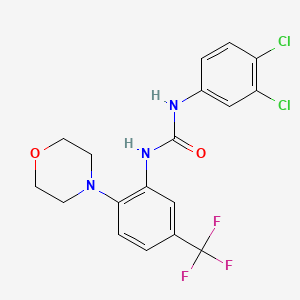
![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)
